molecular formula C22H26N2O B2536397 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole CAS No. 537012-31-0

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole

Cat. No.: B2536397
CAS No.: 537012-31-0
M. Wt: 334.463
InChI Key: VLCZJVCINUKQMY-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a methoxyphenyl group is introduced to the indole core via a piperidine intermediate. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-methoxyphenyl)(piperidin-1-yl)methyl)-1H-indole
  • 3-((4-bromophenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole
  • 4-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole

Uniqueness

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZJVCINUKQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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